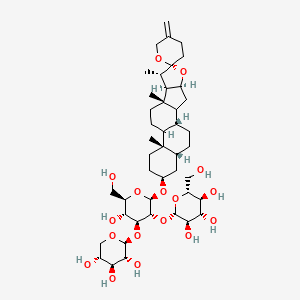
Schidigerasaponin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schidigerasaponin A1 is a spirostane-type saponin isolated from the plant Yucca schidigera. This compound is known for its diverse bioactivities, including anti-inflammatory, anti-bacterial, and anti-fungal properties . Yucca schidigera, native to the deserts of the southwestern United States and northern Mexico, is a rich source of steroidal saponins .
準備方法
Synthetic Routes and Reaction Conditions
The isolation of Schidigerasaponin A1 from Yucca schidigera involves several steps. The plant material is first dried and powdered. The powdered material is then subjected to extraction using solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Yucca schidigera. The process includes drying and powdering the plant material, followed by solvent extraction and chromatographic purification. The commercial extracts of Yucca schidigera are approved by the FDA as Generally Recognized as Safe (GRAS) and are widely used as animal and human food additives .
化学反応の分析
Types of Reactions
Schidigerasaponin A1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the saponin, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound, forming glycosides.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and glycosides, which can have different bioactivities and applications .
科学的研究の応用
Chemistry: Used as a natural surfactant and emulsifying agent due to its saponin structure.
Biology: Exhibits anti-proliferative and anti-inflammatory activities, making it a candidate for studying cell signaling pathways and inflammatory responses.
Medicine: Investigated for its potential anti-cancer, anti-HIV, and anti-arthritic properties.
Industry: Used in animal feed additives to improve growth rates and feed conversion efficiency.
作用機序
Schidigerasaponin A1 exerts its effects through various molecular targets and pathways. It inhibits the nuclear transcription factor NF-kappaB, which is involved in the synthesis of inducible nitric oxide synthase (iNOS). This leads to a reduction in the formation of the inflammatory agent nitric oxide. Additionally, this compound acts as an antioxidant and free-radical scavenger, helping to suppress reactive oxygen species that stimulate inflammatory responses .
類似化合物との比較
Schidigerasaponin A1 is part of a group of spirostane-type saponins found in Yucca schidigera. Similar compounds include:
- Schidigerasaponin A2
- Schidigerasaponin B1
- Schidigerasaponin B2
- Schidigerasaponin C1
- Schidigerasaponin C2
Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and its potent bioactivities, particularly its anti-inflammatory and anti-cancer properties .
特性
分子式 |
C44H70O17 |
|---|---|
分子量 |
871.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(1R,4S,6R,7S,8R,9S,13S,16S,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-7-12-44(55-17-19)20(2)30-27(61-44)14-25-23-6-5-21-13-22(8-10-42(21,3)24(23)9-11-43(25,30)4)56-41-38(60-40-36(53)34(51)32(49)28(15-45)57-40)37(33(50)29(16-46)58-41)59-39-35(52)31(48)26(47)18-54-39/h20-41,45-53H,1,5-18H2,2-4H3/t20-,21+,22-,23+,24?,25?,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 |
InChIキー |
OKXQHXAEZMQAFY-VUICGQFWSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(=C)CO9 |
正規SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(=C)CO9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















